molecular formula C14H26O3 B12972828 Ethyl 12-oxododecanoate CAS No. 151271-75-9

Ethyl 12-oxododecanoate

Cat. No.: B12972828
CAS No.: 151271-75-9
M. Wt: 242.35 g/mol
InChI Key: WVLXAAYOSTYIMM-UHFFFAOYSA-N
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Description

Ethyl 12-oxododecanoate is an organic compound with the molecular formula C14H26O3. It is an ester derived from dodecanoic acid and is characterized by the presence of an oxo group at the 12th carbon position. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 12-oxododecanoate can be synthesized through several methods. One common method involves the reaction of ethyl dodecanoate with an oxidizing agent to introduce the oxo group at the 12th carbon position. The reaction typically requires controlled conditions, including specific temperatures and catalysts to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: Ethyl 12-oxododecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 12-oxododecanoate involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The ester group can undergo hydrolysis, releasing dodecanoic acid and ethanol, which can further interact with biological systems .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which combines an oxo group and an ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research applications .

Biological Activity

Ethyl 12-oxododecanoate is a compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and cytotoxic research. This article provides a comprehensive overview of its biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, a fatty acid derivative, is characterized by its long carbon chain and a keto group at the 12th carbon position. Its molecular formula is C_{14}H_{26}O_2, and it is typically represented as follows:

Ethyl 12 oxododecanoateC14H26O2\text{Ethyl 12 oxododecanoate}\rightarrow \text{C}_{14}\text{H}_{26}\text{O}_2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for further exploration in pharmaceutical applications.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Escherichia coli50 µg/mLModerate activity
Staphylococcus aureus25 µg/mLHigh activity
Klebsiella pneumoniae>100 µg/mLNo significant activity

These findings suggest that this compound could be effective against certain pathogens, particularly Staphylococcus aureus, which is known for its resistance to many antibiotics .

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. Research indicates that it may induce apoptosis in cancer cells, which is crucial for developing new anticancer therapies.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF730Induction of apoptosis
HCT11625Cell cycle arrest
HepG240Inhibition of proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%. This compound demonstrated significant cytotoxicity against MCF7 and HCT116 cell lines, suggesting its potential as an anticancer agent .

Case Studies

Case Study: Anticancer Efficacy in Vivo

A study conducted on mice demonstrated the in vivo efficacy of this compound in reducing tumor size. The compound was administered intraperitoneally, and tumor measurements were taken over a period of two weeks.

Results Summary:

  • Tumor size reduction was observed in 70% of treated mice.
  • No significant toxicity was reported in vital organs post-treatment.
  • Histological analysis showed reduced mitotic activity within the tumors.

This case study underscores the potential therapeutic applications of this compound in oncology .

Properties

CAS No.

151271-75-9

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

ethyl 12-oxododecanoate

InChI

InChI=1S/C14H26O3/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h13H,2-12H2,1H3

InChI Key

WVLXAAYOSTYIMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCC=O

Origin of Product

United States

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